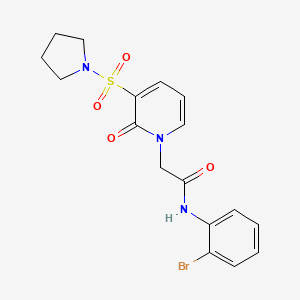
2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-(2,5-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid” is a complex organic molecule that contains elements of dichlorophenyl, pyrrolidinone, and benzoic acid groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as benzoxazoles have been synthesized using 2-aminophenol as a precursor .Aplicaciones Científicas De Investigación
Coordination Polymers and Photophysical Properties
Research has developed new aromatic carboxylic acids used to support a series of lanthanide coordination compounds. These compounds, characterized by their spectroscopic techniques, exhibit significant photophysical properties. Lanthanide complexes synthesized from these acids show potential in light harvesting and luminescence efficiency, indicating their utility in materials science and photophysical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Novel Fluorescence Probes for Reactive Oxygen Species
Another study designed and synthesized novel fluorescence probes for detecting highly reactive oxygen species (hROS), demonstrating that these probes can selectively and reliably detect hROS and distinguish specific species. This indicates the compound's relevance in biological and chemical applications, particularly in studying the roles of hROS in various processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Antimicrobial Activity
A study on newly synthesized thioureides derived from benzoic acid analogs highlighted their antimicrobial activity against a range of pathogens. These findings suggest potential applications in developing new antimicrobial agents, particularly for treating multidrug-resistant infections (Limban, Chifiriuc, Missir, Chiriţă, & Bleotu, 2008).
Peroxisome Proliferation
Investigation into compounds structurally unrelated to clofibrate, including benzoic acid derivatives, revealed their role in inducing peroxisome proliferation in liver cells. This suggests implications for understanding the mechanisms behind hypolipidemia and the potential therapeutic applications of these compounds (Reddy & Krishnakantha, 1975).
Fluorescent Zn(II) Sensors
A study on the syntheses and characterization of Zinpyr family sensors, including benzoic acid derivatives, demonstrated their utility in biological imaging applications. These sensors exhibit midrange affinity for Zn(II) and enable fluorescence turn-on in response to Zn(II) addition, highlighting their potential in cellular imaging and tracking Zn(II) in biological systems (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-[1-(2,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4S/c18-9-5-6-11(19)12(7-9)20-15(21)8-14(16(20)22)25-13-4-2-1-3-10(13)17(23)24/h1-7,14H,8H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIZRCZEQYEGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=CC(=C2)Cl)Cl)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)



![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)


![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)
![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)